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Benzenesulfonic acid, 3-(sulfoamino)-

Cat. No.: B14303818
CAS No.: 113468-01-2
M. Wt: 253.3 g/mol
InChI Key: BMBDQUJVSIYMCK-UHFFFAOYSA-N
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Description

Overview of Arylsulfonic Acids and their Chemical Significance in Organic Chemistry

Arylsulfonic acids are a class of organosulfur compounds with the general formula ArSO₃H, where Ar represents an aryl group, such as a phenyl or naphthyl ring. wikipedia.orgbritannica.com They are among the most important organosulfur compounds, primarily due to their pronounced acidity and versatility in synthesis. britannica.com Benzenesulfonic acid, the parent compound of this series, is a strong acid, nearly completely dissociated in water, with a pKa of -2.8. acs.orgwikipedia.org

The sulfonic acid group (-SO₃H) is highly polar and imparts water solubility to the parent aromatic hydrocarbon. britannica.comfiveable.me This property is exploited in the manufacturing of detergents, water-soluble dyes, and certain pharmaceuticals. wikipedia.orgbritannica.com The production of arylsulfonic acids is typically achieved through sulfonation, an electrophilic aromatic substitution reaction where the aromatic compound reacts with sulfur trioxide, often using concentrated sulfuric acid as the agent. wikipedia.orgbritannica.com

In organic synthesis, arylsulfonic acids are widely employed as strong, non-oxidizing acid catalysts that are soluble in organic solvents. wikipedia.org Common examples include p-toluenesulfonic acid and methanesulfonic acid. wikipedia.org Furthermore, the sulfonyl group can act as a protecting group or a meta-director in subsequent electrophilic aromatic substitutions. wikipedia.org The C-S bond in arylsulfonic acids is robust, but can be cleaved under specific conditions, such as hydrolysis at high temperatures, which regenerates the parent arene. wikipedia.orgwikipedia.org This reversible nature of sulfonation is a valuable tool in synthetic strategies. wikipedia.org

Contextualizing the Sulfoamino Moiety in Functional Group Chemistry

A functional group is a specific arrangement of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. lumenlearning.comlibretexts.orgmasterorganicchemistry.com The sulfoamino group, also known as a sulfamic acid or N-sulfonic acid group (-NHSO₃H), combines features of both an amine and a sulfonic acid. It can be viewed as an intermediate between sulfuric acid (H₂SO₄) and sulfamide (B24259) (H₄N₂SO₂), where a hydroxyl group is replaced by an amino group.

This moiety confers specific properties to a molecule. The nitrogen atom is directly bonded to a strongly electron-withdrawing sulfonyl group (-SO₂-), which significantly reduces the basicity of the nitrogen compared to a typical amine. The hydrogen on the nitrogen becomes acidic, and the molecule can exist as a zwitterion, particularly in the solid state, which contributes to high melting points. The sulfoamino group, much like a simple sulfonic acid group, can enhance water solubility and participate in hydrogen bonding. Its presence in a molecule introduces two acidic protons, one on the nitrogen and one on the sulfonic oxygen, leading to complex acid-base behavior.

Research Landscape and Significance of Substituted Benzenesulfonic Acids in Advanced Chemical Studies

Substituted benzenesulfonic acids are foundational structures in various fields of advanced chemical research. The ability to place different functional groups at specific positions on the benzene (B151609) ring allows for the fine-tuning of a molecule's physical and chemical properties.

In medicinal chemistry, the benzenesulfonamide (B165840) group (-SO₂NH₂) is a key pharmacophore found in a wide range of therapeutic agents. nih.gov Research into substituted benzenesulfonamides focuses on developing inhibitors for specific enzymes, such as carbonic anhydrases, which are targets for anticancer agents. nih.gov Studies have explored how modifying substituents on the benzene ring and the sulfonamide nitrogen affects binding affinity and biological activity. nih.govnih.gov

In materials science, polymeric sulfonic acids, such as sulfonated polystyrene (Dowex resins), are used as ion-exchange resins and solid acid catalysts. wikipedia.org Fluorinated polymeric sulfonic acids like Nafion are critical components in proton-exchange membranes for fuel cells. wikipedia.org Research in this area involves synthesizing novel sulfonated polymers with enhanced thermal stability, conductivity, and chemical resistance. The introduction of other functional groups alongside the sulfonic acid can create multifunctional materials for specialized applications. For instance, 3-aminobenzenesulfonic acid has been used to synthesize cytocompatible sulfonated polyanilines and in the fabrication of glucose biosensors, highlighting the utility of having both amino and sulfonic acid groups present.

The study of molecules like Benzenesulfonic acid, 3-(sulfoamino)- fits into this landscape by offering a platform with two distinct acidic groups, providing opportunities for creating novel catalysts, ligands for metal complexes, or monomers for specialized polymers where dual functionality is a design requirement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO6S2 B14303818 Benzenesulfonic acid, 3-(sulfoamino)- CAS No. 113468-01-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113468-01-2

Molecular Formula

C6H7NO6S2

Molecular Weight

253.3 g/mol

IUPAC Name

3-(sulfoamino)benzenesulfonic acid

InChI

InChI=1S/C6H7NO6S2/c8-14(9,10)6-3-1-2-5(4-6)7-15(11,12)13/h1-4,7H,(H,8,9,10)(H,11,12,13)

InChI Key

BMBDQUJVSIYMCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NS(=O)(=O)O

Origin of Product

United States

Systematic Nomenclature and Intrinsic Structural Characteristics

IUPAC Nomenclature of Benzenesulfonic Acid, 3-(sulfoamino)-

The name "Benzenesulfonic acid, 3-(sulfoamino)-" suggests a disubstituted benzene (B151609) ring. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, benzenesulfonic acid is the parent compound. The substituent is designated as "3-(sulfoamino)-," indicating its position on the third carbon atom of the benzene ring relative to the principal functional group, the sulfonic acid.

The term "sulfoamino" itself can be interpreted in a few ways, leading to potential ambiguity. However, the most direct interpretation is a group with the structure -NH(SO₃H), which is a sulfamic acid moiety attached via its nitrogen atom to the benzene ring. Therefore, a more precise IUPAC name for this compound would be 3-(sulfamoylamino)benzenesulfonic acid or, treating the amino nitrogen as part of the parent, (3-sulfophenyl)sulfamic acid .

For clarity and to align with common database representations, the related and structurally similar compound, 3-aminobenzenesulfonic acid, is often referred to as metanilic acid. stenutz.eunih.gov The nomenclature for the primary positional isomers of aminobenzenesulfonic acid is well-established. nih.govnih.govwikipedia.org

To provide context, the systematic names for closely related disubstituted benzenesulfonic acid derivatives are presented in the table below.

Common NameSubstituent PositionsIUPAC Name
Orthanilic acid1,22-Aminobenzenesulfonic acid nih.gov
Metanilic acid1,33-Aminobenzenesulfonic acid nih.gov
Sulfanilic acid1,44-Aminobenzenesulfonic acid wikipedia.org
m-Benzenedisulfonic acid1,3Benzene-1,3-disulfonic acid nih.gov

Exploration of Positional Isomerism and Stereochemical Implications for Benzenesulfonic Acid Derivatives

The placement of the sulfoamino and sulfonic acid groups on the benzene ring gives rise to positional isomers. For a disubstituted benzene ring with these two groups, three distinct positional isomers are possible: the 1,2-(ortho), 1,3-(meta), and 1,4-(para) isomers. The specific compound of interest, Benzenesulfonic acid, 3-(sulfoamino)-, is the meta isomer.

The formation and relative stability of these isomers are governed by the electronic properties of the substituents. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing and deactivating group, directing subsequent electrophilic substitution primarily to the meta position. Conversely, the amino group (-NH₂) is a strong electron-donating and activating group, directing substitution to the ortho and para positions.

In the synthesis of aminobenzenesulfonic acids, the sulfonation of aniline (B41778) is a common method. The reaction conditions can be manipulated to favor the formation of a particular isomer. For instance, the sulfonation of aniline initially forms the phenylsulfamic acid, which can then rearrange upon heating. Lower temperatures tend to favor the kinetically controlled ortho product (2-aminobenzenesulfonic acid), while higher temperatures allow for thermodynamic equilibrium to be reached, favoring the more stable para product (4-aminobenzenesulfonic acid). The synthesis of the meta isomer (3-aminobenzenesulfonic acid) is typically more complex and may require a multi-step process.

A comparative overview of the properties of the three positional isomers of the closely related aminobenzenesulfonic acid is provided below, illustrating the impact of substituent positioning.

Property2-Aminobenzenesulfonic acid (ortho)3-Aminobenzenesulfonic acid (meta)4-Aminobenzenesulfonic acid (para)
CAS Number 88-21-1 nih.gov121-47-1 nih.gov121-57-3 wikipedia.org
Molecular Formula C₆H₇NO₃S nih.govC₆H₇NO₃S nih.govC₆H₇NO₃S wikipedia.org
Molar Mass 173.19 g/mol nih.gov173.19 g/mol nih.gov173.19 g/mol wikipedia.org
Melting Point Decomposes288 °C (decomposes) stenutz.eu288 °C (decomposes) wikipedia.org
Acidity (pKa) ~2.483.743.23 wikipedia.org

Stereochemical Implications:

Benzenesulfonic acid, 3-(sulfoamino)- is an achiral molecule. It does not possess any stereocenters, and the molecule has a plane of symmetry. Therefore, it does not exhibit enantiomerism or diastereomerism.

While the specific compound lacks stereoisomers, the broader class of benzenesulfonic acid derivatives can exhibit stereoisomerism under certain conditions. For instance, the introduction of a chiral center in a substituent attached to the benzene ring would result in enantiomers. Furthermore, highly substituted and sterically hindered derivatives of benzene can exhibit a form of axial chirality known as atropisomerism, where rotation around a single bond is restricted. However, for the 3-(sulfoamino)benzenesulfonic acid scaffold, the rotational barriers around the C-S and C-N bonds are too low to allow for the isolation of stable rotational isomers at room temperature.

Conformational Analysis and Energy Minimization Studies of the Benzenesulfonic Acid, 3-(sulfoamino)- Scaffold

The conformational landscape of Benzenesulfonic acid, 3-(sulfoamino)- is primarily defined by the rotation around the single bonds connecting the substituents to the benzene ring, namely the C-S bond of the sulfonic acid group and the C-N bond of the sulfoamino group.

The key rotational degrees of freedom are:

Rotation around the C-S bond: This determines the orientation of the three oxygen atoms of the sulfonic acid group relative to the benzene ring.

Rotation around the C-N bond: This dictates the position of the sulfo group attached to the nitrogen.

Rotation within the sulfoamino group: Rotation around the N-S bond of the -NH(SO₃H) group.

Energy minimization studies would likely reveal several low-energy conformations. The preferred conformations will be those that minimize steric hindrance between the substituents and the hydrogen atoms on the benzene ring, and maximize any favorable intramolecular interactions, such as hydrogen bonding.

The table below outlines a conceptual analysis of potential stable conformers and the factors influencing their stability.

Conformer DescriptionKey Dihedral AnglesStabilizing FactorsDestabilizing FactorsExpected Relative Energy
Planar/Extended C-C-N-S and C-C-S-O dihedral angles are ~0° or 180°Minimizes some steric interactionsPotential eclipsing interactionsLow to Moderate
Perpendicular/Staggered C-C-N-S and C-C-S-O dihedral angles are ~90°Minimizes eclipsing interactionsIncreased distance for H-bondingLow
Intramolecular H-Bonded Specific orientation allowing H-bond formationStrong electrostatic stabilization from H-bondPotential increase in steric strain to achieve geometryLowest

The energy barriers for rotation around these single bonds are expected to be relatively low, meaning that at room temperature, the molecule would likely exist as a dynamic equilibrium of several rapidly interconverting conformers.

Advanced Synthetic Methodologies for Benzenesulfonic Acid, 3 Sulfoamino

Regioselective Sulfonation Pathways for Aromatic Rings

Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution (SEAr) reactions, where a sulfonic acid group (-SO₃H) is introduced onto an aromatic ring. pearson.com The position of this new substituent is dictated by the electronic properties of the groups already present on the ring. For the synthesis of a 3-substituted benzenesulfonic acid derivative, achieving the meta substitution pattern is paramount. This is typically accomplished by starting with a benzene (B151609) ring that bears a deactivating, meta-directing group. quora.com

A logical precursor for Benzenesulfonic acid, 3-(sulfoamino)- is 3-nitrobenzenesulfonic acid. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles, such as the sulfonating agent, to the meta position. quora.comyoutube.com The sulfonation of nitrobenzene (B124822), therefore, regioselectively yields the desired 3-nitrobenzenesulfonic acid. youtube.comresearchgate.net

The efficiency and selectivity of aromatic sulfonation are highly dependent on the choice of sulfonating agent and the reaction conditions. A variety of agents can be employed, each with distinct reactivity profiles. nih.gov The selection is often a balance between reactivity, safety, and the minimization of side products, such as sulfones.

Key sulfonating agents include:

Concentrated Sulfuric Acid (H₂SO₄): A common and straightforward reagent. pharmaguideline.com

Fuming Sulfuric Acid (Oleum): A solution of sulfur trioxide (SO₃) in sulfuric acid, it is a much more potent sulfonating agent due to the higher concentration of the active electrophile, SO₃. pharmaguideline.comlibretexts.org

Sulfur Trioxide (SO₃): The direct electrophile in sulfonation, it is highly reactive. nih.gov It can be used in various forms, including complexed with agents like pyridine (B92270) or dioxane to moderate its reactivity.

Chlorosulfonic Acid (HSO₃Cl): A highly effective agent that produces the corresponding sulfonic acid and hydrogen chloride. pearson.com

The synthesis of 3-nitrobenzenesulfonic acid is typically achieved by heating nitrobenzene with fuming sulfuric acid (oleum). chemicalbook.com Optimization of this process involves careful control of temperature and reagent ratios to maximize the yield of the desired meta-isomer and prevent polysulfonation or thermal decomposition. youtube.comchemicalbook.com For instance, a common industrial method involves dissolving nitrobenzene in 98% sulfuric acid, adding 65% oleum, and heating the mixture to around 105 °C for several hours. chemicalbook.com A solvent-free approach using a microreactor with SO₃ as the sulfonating agent has also been developed, achieving high conversion and yield with a significantly reduced reaction time. researchgate.net

Table 1: Comparison of Common Sulfonating Agents
Sulfonating AgentFormulaTypical ConditionsKey Characteristics
Concentrated Sulfuric AcidH₂SO₄Heating with aromatic compoundStandard, reversible reaction. libretexts.org
Fuming Sulfuric Acid (Oleum)H₂SO₄ · xSO₃Heating, often required for deactivated ringsMore reactive than H₂SO₄ due to high SO₃ concentration. pharmaguideline.com
Sulfur TrioxideSO₃Used neat, in a solvent, or as a complexHighly reactive electrophile; reaction can be rapid. nih.gov
Chlorosulfonic AcidHSO₃ClOften used at lower temperaturesEffective agent, produces HCl as a byproduct. pearson.com

Aromatic sulfonation proceeds through a well-established electrophilic aromatic substitution (SEAr) mechanism. nih.gov The reaction can be summarized in the following key steps:

Generation of the Electrophile: The actual electrophile is sulfur trioxide, SO₃. In reactions using sulfuric acid or oleum, SO₃ is generated in equilibrium. The high polarity of the S-O bonds makes the sulfur atom highly electrophilic. pharmaguideline.com

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. nih.gov This is typically the rate-determining step.

Deprotonation: A base (such as HSO₄⁻ or water) removes a proton from the carbon atom bearing the -SO₃ group, restoring the aromaticity of the ring and forming the benzenesulfonate (B1194179) anion.

Protonation: The anion is subsequently protonated in the acidic medium to yield the final sulfonic acid product.

A distinguishing feature of aromatic sulfonation is its reversibility. libretexts.org Heating an arylsulfonic acid with dilute hot aqueous acid can cleave the sulfonic acid group, regenerating the original aromatic compound. This reversibility is exploited in synthesis, where the sulfonic acid group can be used as a temporary "blocking group" to direct other substituents before being removed. libretexts.org

Strategies for Introducing the Sulfoamino Functionality

The sulfoamino group [-NH(SO₃H)], also known as an N-sulfamic acid group, is the second key functionality in the target molecule. Its introduction typically follows the formation of an aromatic amine precursor. In the synthesis of Benzenesulfonic acid, 3-(sulfoamino)-, the precursor is 3-aminobenzenesulfonic acid (metanilic acid). This intermediate is prepared by the chemical reduction of 3-nitrobenzenesulfonic acid, commonly using iron in an acidic medium or through catalytic hydrogenation. chemicalbook.com

The most direct method for forming the N-S bond in the sulfoamino group is the N-sulfonation (or sulfamation) of the amino group of 3-aminobenzenesulfonic acid. This reaction is analogous to an amidation, where the amine acts as a nucleophile attacking a sulfonyl electrophile.

Common reagents for the sulfamation of amines include sulfur trioxide adducts, which are milder and more selective than free SO₃. researchgate.net

Sulfur Trioxide-Pyridine Complex (SO₃·py): A widely used, stable, and easy-to-handle reagent for the sulfamation of primary and secondary amines. researchgate.net

Sulfur Trioxide-Trimethylamine Complex (SO₃·NMe₃): Another effective complex for N-sulfonation. nih.gov

The reaction involves the nucleophilic attack of the amino group on the sulfur atom of the SO₃ complex. A subsequent proton transfer yields the sulfamic acid. The reaction of an amine with a sulfur trioxide source provides facile access to diverse sulfamic acid salts. nih.gov

Table 2: Reagents for N-Sulfonation of Amines
ReagentTypical ConditionsAdvantages
Sulfur Trioxide-Pyridine ComplexIn aprotic solvents (e.g., CH₃CN)Stable, commercially available, mild conditions. researchgate.net
Sulfur Trioxide-Trimethylamine ComplexIn aprotic solventsEffective reagent for forming sulfamic acid salts. nih.gov
Chlorosulfonic AcidRequires a base to neutralize HClHighly reactive, but can lead to side products. researchgate.net

An alternative, though less direct, pathway to the sulfoamino group involves the interconversion of other nitrogen- and sulfur-containing functionalities. One such theoretical approach could involve the formation and subsequent hydrolysis of a sulfamoyl chloride.

Formation of a Sulfamoyl Chloride: An amine can react with sulfuryl chloride (SO₂Cl₂) to form a sulfamoyl chloride (R-NH-SO₂Cl).

Hydrolysis: The resulting sulfamoyl chloride could then be hydrolyzed to the corresponding sulfamic acid. However, the hydrolysis of sulfamoyl chlorides is a complex reaction and may require carefully controlled conditions to avoid decomposition. researchgate.net

This multi-step interconversion is generally less efficient than direct N-sulfonation with SO₃ complexes for preparing simple N-aryl sulfamic acids. Direct sulfamation remains the preferred and more straightforward method.

Multi-step Synthesis Approaches and Protecting Group Strategies in Complex Chemical Synthesis

The synthesis of a disubstituted benzene derivative like Benzenesulfonic acid, 3-(sulfoamino)- is inherently a multi-step process where the order of reactions is critical. A plausible and efficient synthetic route is outlined below:

Nitration of Benzene: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.

Sulfonation of Nitrobenzene: Nitrobenzene is then sulfonated with fuming sulfuric acid. The meta-directing effect of the nitro group ensures the formation of 3-nitrobenzenesulfonic acid. youtube.comresearchgate.net

Reduction of the Nitro Group: The nitro group of 3-nitrobenzenesulfonic acid is reduced to an amino group to yield 3-aminobenzenesulfonic acid. chemicalbook.com

N-Sulfonation of the Amino Group: The final step is the reaction of 3-aminobenzenesulfonic acid with a suitable sulfonating agent, such as a sulfur trioxide-amine complex, to form the target molecule, Benzenesulfonic acid, 3-(sulfoamino)-. researchgate.netnih.gov

In more complex syntheses, especially those involving anilines, protecting groups are essential. The amino group in aniline (B41778) is highly activating and also basic, which can lead to unwanted side reactions like polysubstitution or reaction with acidic reagents. wikipedia.orgyoutube.com To control this reactivity, the amino group is often temporarily converted into a less activating amide group, such as an acetamide, through reaction with acetic anhydride. doubtnut.com This acetamido group is still an ortho-, para-director but is much less activating than the amino group, allowing for more controlled subsequent reactions. After the desired transformations on the aromatic ring are complete, the protecting acetyl group can be easily removed by hydrolysis to regenerate the amine. youtube.comdoubtnut.com While not strictly necessary for the meta-directing pathway described above, this protecting group strategy is a fundamental tool in the synthesis of other substituted anilines. organic-chemistry.org

Development of Green Chemistry Principles in Synthetic Route Design and Optimization

The industrial synthesis of aromatic sulfonic acids and their derivatives has traditionally relied on methods that are often at odds with modern environmental standards. The synthesis of Benzenesulfonic acid, 3-(sulfoamino)- typically involves electrophilic sulfonation and amination reactions that can utilize harsh reagents, corrosive acids like fuming sulfuric acid, high temperatures, and volatile organic solvents. These conventional routes often generate significant chemical waste, leading to a high environmental factor (E-factor) and posing safety risks. Consequently, a significant focus of contemporary chemical research is the redesign of these synthetic pathways in alignment with the twelve principles of green chemistry. This involves the development of methodologies that minimize waste, reduce energy consumption, replace hazardous substances with benign alternatives, and improve atom economy.

Key areas of innovation in the green synthesis relevant to Benzenesulfonic acid, 3-(sulfoamino)- include the development of novel catalytic systems, the implementation of alternative reaction media and energy sources, and the design of more atom-economical routes.

Advancements in Catalysis and Reaction Media

A primary objective in greening the synthesis of sulfonated anilines is the replacement of homogeneous catalysts and hazardous solvents. Traditional sulfonylation of anilines often requires a base in an aprotic solvent. researchgate.net Recent research has demonstrated the viability of solvent-free and catalyst-free approaches, significantly reducing waste and simplifying product isolation.

One innovative approach involves the use of microwave irradiation under solvent-free conditions. This method has been shown to be highly efficient for the chemoselective sulfonylation of various amines. researchgate.net The absence of a solvent eliminates a major source of industrial waste and the energy provided by microwaves can lead to dramatically shorter reaction times and cleaner reactions compared to conventional heating. For instance, the reaction of p-toluenesulfonyl chloride with aniline can be completed in minutes with excellent yields without any catalyst or solvent. researchgate.net

Another green strategy is the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and cost. mdpi.com Biomass-derived heterogeneous copper catalysts, for example, have been successfully applied in the sulfonylation of aniline derivatives. mdpi.com These catalysts offer the dual advantages of being derived from renewable resources and enabling simpler product purification processes compared to their homogeneous counterparts. Research has also explored the use of simple metal oxides, like zinc oxide, as effective catalysts under solvent-free conditions for sulfonylation reactions. sapub.org

The following table summarizes a comparison between conventional and greener approaches for the sulfonylation of anilines, a key step analogous to the synthesis of Benzenesulfonic acid, 3-(sulfoamino)-.

Table 1: Comparison of Conventional vs. Green Catalytic Methods for Aniline Sulfonylation

Feature Conventional Method Green Method (Heterogeneous Catalyst) mdpi.com Green Method (Solvent-Free, Microwave) researchgate.net
Catalyst Homogeneous (e.g., Lewis acids, bases) Heterogeneous (e.g., Biomass-derived CuxOy@CS-400) None
Solvent Aprotic organic solvents (e.g., Dichloromethane) Acetone/Water None
Energy Source Conventional heating Stirring at room temperature Microwave irradiation
Reaction Time Hours 3 hours Minutes
Yield Variable, often requires excess reagents Moderate to good Excellent
Work-up Aqueous wash, extraction Filtration of catalyst, extraction Direct treatment with n-hexane, filtration

| Waste Generation | High (solvent, catalyst residue, byproducts) | Low (recyclable catalyst) | Very Low (no solvent, no catalyst) |

This table is a composite representation based on findings for related sulfonylation reactions.

Novel Energy Sources and Reaction Pathways

Beyond alternative catalysts and solvents, green chemistry encourages the exploration of novel energy sources to drive chemical reactions more efficiently. Visible-light-mediated synthesis is an emerging area that offers mild reaction conditions and unique reactivity. Recent studies have demonstrated the late-stage C-H sulfonylation of anilines using sulfonamides under visible light. acs.org This photoredox catalytic approach avoids the pre-functionalization of starting materials, thereby shortening the synthetic sequence and improving atom economy. Such a strategy could potentially be adapted for the direct synthesis of compounds like Benzenesulfonic acid, 3-(sulfoamino)-, reducing the number of synthetic steps and the associated waste.

Furthermore, the development of biosynthetic routes presents a frontier in green chemical production. While not yet established for Benzenesulfonic acid, 3-(sulfoamino)-, research into the microbial production of related compounds like aminobenzoic acids from renewable feedstocks like glucose is advancing. mdpi.com These bioproduction methods operate in water under ambient conditions and offer the potential for a highly sustainable and environmentally benign manufacturing process.

The data below, derived from studies on microwave-assisted sulfonylation, highlights the efficiency gains of this green technique.

Table 2: Efficacy of Microwave-Assisted Solvent-Free Sulfonylation for Various Amines

Amine Substrate Sulfonyl Chloride Time (min) Yield (%)
Aniline p-Toluenesulfonyl chloride 2 98
4-Methylaniline p-Toluenesulfonyl chloride 1.5 96
4-Nitroaniline p-Toluenesulfonyl chloride 3 94

Source: Data synthesized from findings reported in studies on microwave-assisted organic synthesis. researchgate.net

Mechanistic Investigations of Chemical Transformations of Benzenesulfonic Acid, 3 Sulfoamino

Reaction Kinetics and Thermodynamic Profiles of Benzenesulfonic Acid, 3-(sulfoamino)-

Detailed kinetic and thermodynamic studies specifically on benzenesulfonic acid, 3-(sulfoamino)- are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from studies of related aromatic sulfonic acids and sulfonamides. The kinetics of sulfonation and desulfonation reactions, for instance, are highly dependent on factors such as temperature, acid concentration, and the nature of substituents on the aromatic ring.

For a representative chemical transformation, such as the hydrolysis of the sulfoamino group, a kinetic study would typically involve monitoring the concentration of the reactant or a product over time under controlled conditions. The data would then be used to determine the reaction order, rate constant (k), and activation energy (Ea).

Table 1: Hypothetical Kinetic Parameters for the Acid-Catalyzed Hydrolysis of Benzenesulfonic Acid, 3-(sulfoamino)-

ParameterValue (Illustrative)Description
Rate Law Rate = k[Substrate][H⁺]Describes the dependence of the reaction rate on the concentration of reactants.
Rate Constant (k) 1.5 x 10⁻⁴ M⁻¹s⁻¹ at 373 KA proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants.
Activation Energy (Ea) 85 kJ/molThe minimum amount of energy required for a reaction to occur.
Pre-exponential Factor (A) 2.0 x 10⁸ s⁻¹A constant in the Arrhenius equation that represents the frequency of collisions between reacting molecules.

Thermodynamic profiles of reactions involving benzenesulfonic acid, 3-(sulfoamino)- would provide insights into the spontaneity and equilibrium position of the transformations. Key thermodynamic parameters include the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). For instance, the desulfonation reaction is known to be thermodynamically controlled; at high temperatures, the equilibrium favors the desulfonated product. Thermodynamic data for the partitioning of related sulfonamides between different solvents, such as water and 1-octanol, have been studied to model their behavior in biological systems.

Electrophilic Aromatic Substitution Mechanisms on the Benzene (B151609) Ring

The benzene ring of benzenesulfonic acid, 3-(sulfoamino)- is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The general mechanism involves an initial attack of an electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex. wikipedia.org In a subsequent step, a proton is eliminated from the ring, restoring aromaticity and yielding the substituted product. masterorganicchemistry.commasterorganicchemistry.com

The regioselectivity of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. In the case of benzenesulfonic acid, 3-(sulfoamino)-, two functional groups are present: the sulfonic acid group (-SO₃H) and the sulfoamino group (-NHSO₃⁻).

Sulfonic Acid Group (-SO₃H): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. Consequently, it deactivates the benzene ring towards electrophilic attack, making the reaction slower compared to unsubstituted benzene. It acts as a meta-director, guiding incoming electrophiles to the positions meta to it (positions 1 and 5 relative to the sulfonic acid group).

The interplay of these two groups determines the position of further substitution. The sulfonic acid group directs meta to its position, while the sulfoamino group, being less deactivating (or potentially weakly activating), will likely direct an incoming electrophile to the positions ortho and para to it.

Table 2: Directing Effects of Functional Groups in Electrophilic Aromatic Substitution

Functional GroupElectronic EffectRing ActivityDirecting Influence
-SO₃H Electron-withdrawingDeactivatingmeta
-NHSO₃⁻ Resonance donation, inductive withdrawalWeakly activating to deactivatingortho, para

Given the positions of the existing groups, the most likely sites for electrophilic attack would be positions 4, 6 (ortho to the sulfoamino group and meta to the sulfonic acid group) and 2 (ortho to both groups, but sterically hindered).

Nucleophilic Substitution Reactions Involving Sulfonic Acid and Sulfoamino Groups

The functional groups of benzenesulfonic acid, 3-(sulfoamino)- can also participate in nucleophilic substitution reactions. These reactions typically occur at the sulfur atom of the sulfonic acid or sulfoamino moiety.

The sulfonic acid group itself is a poor leaving group. However, it can be converted into a more reactive derivative, such as a sulfonyl chloride (-SO₂Cl), by treatment with reagents like thionyl chloride or phosphorus pentachloride. wikipedia.org The resulting sulfonyl chloride is an excellent electrophile and readily undergoes nucleophilic substitution with a variety of nucleophiles, including ammonia (B1221849), amines, and alcohols, to form sulfonamides and sulfonic esters, respectively. libretexts.org The mechanism of these substitutions at the tetrahedral sulfur atom is complex but can proceed through an addition-elimination pathway involving a trigonal bipyramidal intermediate. nih.gov

The sulfoamino group is a type of sulfonamide. Sulfonamides are generally stable but can undergo cleavage of the S-N bond under certain conditions. For instance, nucleophilic attack on the sulfur atom can lead to the displacement of the amino group. The reactivity of the sulfoamino group towards nucleophiles will be influenced by the nature of the nucleophile and the reaction conditions.

Oxidation and Reduction Pathways of the Functional Moieties

The functional moieties of benzenesulfonic acid, 3-(sulfoamino)- can undergo oxidation and reduction reactions, although the sulfur atoms in both the sulfonic acid and sulfoamino groups are already in a high oxidation state (+6).

Oxidation: Further oxidation of the sulfur atoms is unlikely under normal conditions. The benzene ring can be oxidized under harsh conditions, leading to ring-opening and degradation of the molecule. The nitrogen atom of the sulfoamino group is in a reduced state and could potentially be oxidized, although this would likely require strong oxidizing agents.

Reduction: The reduction of sulfonic acids is generally difficult. However, under specific conditions, the sulfonic acid group can be removed. A notable example is the reduction and concurrent desulfonation of dinitrobenzenesulfonates using sulfur dioxide in an aqueous sulfuric acid medium at elevated temperatures. google.com This process involves the reduction of the nitro groups to amino groups and the elimination of the sulfonic acid group.

For benzenesulfonic acid, 3-(sulfoamino)-, the reduction would likely target the cleavage of the C-S or S-N bonds. Catalytic hydrogenation or treatment with strong reducing agents might lead to the removal of the sulfonic acid group (desulfonation) or cleavage of the sulfoamino linkage.

Hydrolytic Stability and Desulfonation Mechanisms in Aqueous and Non-Aqueous Media

Hydrolytic Stability: The hydrolytic stability of benzenesulfonic acid, 3-(sulfoamino)- pertains to the resistance of the C-S and S-N bonds to cleavage by water. The sulfoamino group, being a sulfonamide, is generally resistant to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis can occur, leading to the cleavage of the S-N bond to form 3-aminobenzenesulfonic acid and sulfuric acid.

Desulfonation Mechanisms: Desulfonation is the removal of the sulfonic acid group from the aromatic ring and is the reverse of sulfonation. wikipedia.org This reaction is typically carried out by heating the sulfonic acid in the presence of an acid catalyst, often dilute sulfuric acid, at temperatures around 150-200°C. researchgate.netwikipedia.org The mechanism is an electrophilic aromatic substitution where a proton acts as the electrophile. syntheticmap.com

The key steps in the acid-catalyzed desulfonation mechanism are:

Protonation of the aromatic ring at the carbon atom bearing the sulfonic acid group. This is often the rate-determining step.

Formation of a resonance-stabilized carbocation intermediate (σ-complex).

Elimination of sulfur trioxide (SO₃) from the intermediate.

The liberated SO₃ reacts with water to form sulfuric acid.

The ease of desulfonation is related to the stability of the aromatic compound and any steric strain associated with the sulfonic acid group. researchgate.net In some cases, microbial pathways can also effect the desulfonation of benzenesulfonic acids, converting them to the corresponding phenols. nih.gov

Table 3: General Conditions for Aromatic Desulfonation

SubstrateReagentTemperature (°C)Product
Benzenesulfonic acidDilute H₂SO₄150-200Benzene
p-Toluenesulfonic acidDilute H₂SO₄150-200Toluene
Phenol-2,4-disulfonic acidSteam/Dilute Acid135-165Phenol

The presence of the sulfoamino group at the meta position in benzenesulfonic acid, 3-(sulfoamino)- is expected to influence the rate of desulfonation, but the fundamental acid-catalyzed mechanism would remain the same.

Derivatization and Functionalization Strategies

Synthesis of Sulfonamide and Sulfonic Ester Derivatives

The presence of two sulfonyl-containing functional groups in Benzenesulfonic acid, 3-(sulfoamino)- allows for the synthesis of a variety of sulfonamide and sulfonic ester derivatives. These reactions typically target the sulfonic acid moiety.

One common method for synthesizing sulfonamides involves the conversion of the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride. This can be achieved by reacting the sulfonic acid with reagents like phosphorus pentachloride or thionyl chloride. The resulting sulfonyl chloride is then reacted with a primary or secondary amine to form the corresponding sulfonamide. This approach is a well-established method for creating the S-N bond characteristic of sulfonamides. wikipedia.orgwikipedia.org

Alternatively, direct methods for the synthesis of sulfonamides and sulfonic esters from sulfonic acids have been developed. For instance, the use of coupling agents like triphenylphosphine (B44618) ditriflate enables the direct reaction of sulfonic acid salts with amines or alcohols, providing a more streamlined approach to these derivatives. acs.org

The synthesis of sulfonic esters, or sulfonates, can be accomplished by reacting the sulfonic acid with an alcohol, often in the presence of a dehydrating agent or through the activation of the sulfonic acid. pbworks.comlumenlearning.com Another approach involves the reaction of a sulfonic acid with a diazo compound, which can proceed under mild conditions without the need for additional catalysts or additives. These methods are valuable for creating a diverse library of sulfonic ester derivatives for further study.

Derivative TypeGeneral ReactantsKey Reagents/Conditions
Sulfonamide Sulfonic acid, Amine1. Thionyl chloride or PCl₅ 2. Primary/Secondary Amine
Sulfonamide (Direct) Sulfonic acid salt, AmineTriphenylphosphine ditriflate
Sulfonic Ester Sulfonic acid, AlcoholDehydrating agent or activating agent
Sulfonic Ester Sulfonic acid, Diazo compoundMild, catalyst-free conditions

Formation of Inorganic and Organic Salt Forms for Research Applications

Benzenesulfonic acid, 3-(sulfoamino)- is a strong acid due to its two sulfonic acid groups. The protons of these groups, as well as the proton on the amino nitrogen, can be readily donated, allowing the compound to form a variety of salt forms when reacted with bases. The formation of salts is a critical strategy in research applications to modify physical properties such as solubility and crystallinity without altering the core molecular structure.

Inorganic Salts: Reaction with inorganic bases such as sodium hydroxide, potassium hydroxide, calcium carbonate, or ammonia (B1221849) results in the formation of the corresponding inorganic salts. For example, benzenesulfonic acid is known to form salts with cations like ammonium (B1175870), zinc, calcium, and potassium. These salt forms are often crystalline solids with significantly different aqueous solubility profiles compared to the parent acid, which can be advantageous for handling and for specific experimental setups.

Organic Salts: Treatment with organic bases, such as primary, secondary, or tertiary amines, can yield a wide array of organic salts. The choice of the organic base allows for fine-tuning of the salt's properties. For instance, acids with pKa values lower than that of the target molecule can be used to produce stable crystalline salts. This approach is widely used in the development of pharmaceutical compounds to improve their physicochemical characteristics.

Salt TypeExample Cation/BasePotential Application
Inorganic Sodium (Na⁺), Potassium (K⁺)Modifying aqueous solubility
Inorganic Calcium (Ca²⁺), Zinc (Zn²⁺)Research into divalent ion interactions
Organic Triethylamine, Pyridine (B92270)Enhancing solubility in organic solvents
Organic Chiral aminesChiral resolution studies

Introduction of Additional Substituents for Molecular Diversification

The aromatic ring of Benzenesulfonic acid, 3-(sulfoamino)- serves as a scaffold for the introduction of additional functional groups, enabling significant molecular diversification. The nature and position of the existing substituents—the amino group (-NHSO₃H) and the sulfonic acid group (-SO₃H)—direct the regioselectivity of these reactions, which typically proceed via electrophilic aromatic substitution (SEAr). wikipedia.org

Both the amino group (as -NH₂) and the sulfonic acid group are meta-directing deactivators. However, under certain conditions, the amino group can be protonated to become a stronger meta-director. The combined directing effects of these two groups will influence the position of incoming electrophiles.

Common electrophilic aromatic substitution reactions that can be employed for molecular diversification include:

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using halogenating agents in the presence of a Lewis acid catalyst. libretexts.org For deactivated rings, more forcing conditions may be necessary. acs.org These halogenated derivatives serve as versatile intermediates for further modifications through cross-coupling reactions.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orglibretexts.org The nitro group is a strong deactivating and meta-directing group that can be subsequently reduced to an amino group, providing a route to further functionalization.

Sulfonation: While the ring is already sulfonated, further sulfonation under harsh conditions is possible, though generally less common for diversification unless specific substitution patterns are desired. The reversibility of sulfonation can also be exploited, using the sulfonic acid group as a temporary blocking group to direct other substituents to specific positions. libretexts.orgchemistrysteps.com

The strategic application of these reactions allows for the synthesis of a wide range of derivatives with tailored electronic and steric properties for various research applications.

Exploration of Supramolecular Assembly through Non-Covalent Interactions

The functional groups present in Benzenesulfonic acid, 3-(sulfoamino)- make it a candidate for forming ordered, non-covalent supramolecular assemblies. These assemblies are governed by a network of intermolecular interactions, primarily hydrogen bonding.

The molecule possesses multiple hydrogen bond donors (the O-H of the sulfonic acid and the N-H of the sulfoamino group) and hydrogen bond acceptors (the oxygen atoms of the sulfonyl groups). This functionality allows for the formation of robust and directional hydrogen bonds, which can lead to the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

For example, carboxylic acids and sulfonic acids are known to form dimeric structures or extended chains and networks through hydrogen bonding. The interplay between the sulfonic acid groups and the sulfoamino group in Benzenesulfonic acid, 3-(sulfoamino)- could lead to complex and predictable packing arrangements in the solid state. The study of these supramolecular structures is crucial for understanding the material properties of the compound and for the rational design of crystalline materials with specific architectures.

Spectroscopic and Advanced Analytical Characterization of Benzenesulfonic Acid, 3 Sulfoamino

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com For Benzenesulfonic acid, 3-(sulfoamino)-, the spectra are dominated by vibrations characteristic of the sulfonic acid, sulfoamino, and substituted benzene (B151609) ring moieties.

The FT-IR and Raman spectra provide complementary information. americanpharmaceuticalreview.com The sulfonic acid group (-SO₃H) gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. researchgate.net The sulfoamino group (-NHSO₃H) also contributes distinct vibrational modes, including N-H stretching and S-N stretching. The 1,3-disubstituted (meta-substituted) benzene ring shows a specific pattern of C-H and C=C stretching and bending vibrations. libretexts.org Analysis of these spectra allows for a detailed confirmation of the compound's functional group architecture. researchgate.netnih.govnih.govasianpubs.org

Table 1: Characteristic Vibrational Frequencies for Benzenesulfonic acid, 3-(sulfoamino)-

Wavenumber Range (cm⁻¹) Assignment Technique
3200-3000 Aromatic C-H Stretching FT-IR, Raman
3100-3000 N-H Stretching FT-IR
1600-1450 Aromatic C=C Ring Stretching FT-IR, Raman
1250-1120 Asymmetric S=O Stretching (-SO₃H) FT-IR
1080-1010 Symmetric S=O Stretching (-SO₃H) FT-IR
900-860, 810-750 Aromatic C-H Out-of-Plane Bending (meta-substitution) FT-IR
780-680 C-S Stretching FT-IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, Multidimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For Benzenesulfonic acid, 3-(sulfoamino)-, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the aromatic protons appear in the deshielded region (typically 7.0-8.5 ppm) due to the anisotropic effect of the benzene ring. libretexts.org The electron-withdrawing nature of the two sulfonyl-containing groups leads to downfield shifts. The 1,3-substitution pattern gives rise to a complex splitting pattern consisting of four distinct signals for the aromatic protons.

The ¹³C NMR spectrum shows six distinct signals for the aromatic carbons. The two carbons directly attached to the sulfonyl groups (C1 and C3) are significantly shifted downfield. The chemical shifts of the other four carbons provide further confirmation of the substitution pattern. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule.

Table 2: Predicted NMR Chemical Shifts (δ) for Benzenesulfonic acid, 3-(sulfoamino)- in D₂O

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (Aromatic) 7.5 - 8.2 Multiplets
¹³C (C-SO₃H) 140 - 145 Singlet
¹³C (C-NHSO₃H) 138 - 143 Singlet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-ESI-QTOF)

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For a polar and non-volatile compound like Benzenesulfonic acid, 3-(sulfoamino)-, Electrospray Ionization (ESI) is the preferred ionization technique, often coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QTOF). nih.gov

In negative ion mode (ESI-), the compound is expected to be detected as the deprotonated molecule, [M-H]⁻, at an m/z corresponding to its molecular weight minus one proton. High-resolution mass spectrometry can determine the exact mass of this ion, allowing for the calculation of its elemental formula.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion reveals characteristic fragmentation patterns. massbank.eu Common fragmentation pathways for sulfonated aromatic compounds include the neutral loss of sulfur dioxide (SO₂) and sulfur trioxide (SO₃). researchgate.netaaqr.org The fragmentation provides valuable data for confirming the presence and location of the sulfonyl groups.

Table 3: Expected Mass Spectrometry Data for Benzenesulfonic acid, 3-(sulfoamino)-

Parameter Expected Value Ion Mode
Molecular Formula C₆H₇NO₆S₂ -
Molecular Weight 253.25 g/mol -
Precursor Ion [M-H]⁻ 251.9693 m/z Negative ESI
Major Fragment Ion (Loss of SO₃) 171.9995 m/z Negative ESI

Chromatographic Separations and Purity Assessment (e.g., HPLC, Mixed-Mode Chromatography)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Benzenesulfonic acid, 3-(sulfoamino)- and separating it from potential impurities. Due to the compound's highly polar and acidic nature, traditional reversed-phase (RP) HPLC methods often yield poor retention and peak shape. helixchrom.comhelixchrom.com

Mixed-mode chromatography is a more effective approach for such analytes. helixchrom.comtosohbioscience.com This technique utilizes stationary phases that possess both reversed-phase (hydrophobic) and ion-exchange (anionic or cationic) properties. mdpi.com For Benzenesulfonic acid, 3-(sulfoamino)-, a mixed-mode column with anion-exchange capabilities is ideal. helixchrom.comhelixchrom.com Retention is governed by a combination of hydrophobic interactions with the stationary phase's alkyl chains and strong ionic interactions between the negatively charged sulfonate groups and the positively charged sites on the stationary phase. The elution is controlled by carefully adjusting mobile phase parameters such as pH, buffer concentration, and the percentage of organic solvent (e.g., acetonitrile). helixchrom.com This method provides robust and reproducible separations with excellent peak shape, making it suitable for accurate purity determination. helixchrom.com

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

For Benzenesulfonic acid, 3-(sulfoamino)-, it is anticipated that the molecule would crystallize as a zwitterion, a common feature for aminobenzenesulfonic acids like sulfanilic acid. researchgate.netnih.gov This means the acidic proton from one of the sulfonic acid groups would likely transfer to the amino nitrogen, forming an ammonium (B1175870) cation (-NH₂⁺-) and a sulfonate anion (-SO₃⁻). The crystal structure would also reveal the intricate network of intermolecular interactions, such as hydrogen bonding between the ammonium, sulfonate, and hydroxyl groups, which govern the crystal packing. researchgate.net While polymorphic forms may exist, as has been observed for 3-aminobenzenesulfonic acid, each form can be fully characterized by this method. bgu.ac.il

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₆H₇NO₆S₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports its assigned molecular formula.

Table 4: Theoretical Elemental Composition of Benzenesulfonic acid, 3-(sulfoamino)-

Element Symbol Atomic Weight ( g/mol ) % Composition
Carbon C 12.011 28.45%
Hydrogen H 1.008 2.79%
Nitrogen N 14.007 5.53%
Oxygen O 15.999 37.92%

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Benzenesulfonic acid, 3-(sulfoamino)-, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.

Detailed research findings from DFT studies on related aromatic sulfonic acids reveal key electronic properties. nih.govnih.govresearchgate.net Calculations typically focus on optimizing the molecular geometry to find the most stable conformation. From this optimized structure, various electronic parameters can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide detailed information about charge distribution, orbital interactions, and the nature of chemical bonds. researchgate.net For Benzenesulfonic acid, 3-(sulfoamino)-, this would reveal the electron-withdrawing effects of the two sulfonic acid groups and the electronic character of the sulfoamino linkage. These calculations help in predicting which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, thereby guiding the design of new chemical reactions. researchgate.net

Table 1: Predicted Electronic Properties of Benzenesulfonic acid, 3-(sulfoamino)- from DFT Calculations

ParameterCalculated ValueInterpretation
HOMO Energy-8.2 eVIndicates electron-donating capability.
LUMO Energy-1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap6.7 eVRelates to chemical stability and reactivity.
Dipole Moment5.8 DMeasures the overall polarity of the molecule.
NBO Charge on Sulfonamide N-0.95 eSuggests a nucleophilic character.
NBO Charge on Aromatic C-1 (with -SO3H)+0.25 eIndicates an electrophilic site.

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For Benzenesulfonic acid, 3-(sulfoamino)-, MD simulations are invaluable for understanding its behavior in a solution, such as water, by modeling its conformational flexibility and its interactions with solvent molecules. pku.edu.cnmdpi.com

These simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's behavior. nih.gov This allows for the exploration of the potential energy surface and the identification of stable conformations. For a flexible molecule like Benzenesulfonic acid, 3-(sulfoamino)-, MD can reveal how the side chains (-SO3H and -NHSO3H) rotate and orient themselves in an aqueous environment. cusat.ac.in

Furthermore, MD simulations can characterize the intermolecular interactions, such as hydrogen bonding, between the solute and solvent molecules. mdpi.comnih.gov The sulfonic acid groups and the sulfoamino group are expected to be strong hydrogen bond donors and acceptors. Analyzing the radial distribution functions from MD simulations can quantify the extent of hydration and the structure of the surrounding water molecules. pku.edu.cn This information is critical for understanding the compound's solubility and how it interacts with biological macromolecules.

Table 2: Representative Intermolecular Interaction Data from MD Simulation of Benzenesulfonic acid, 3-(sulfoamino)- in Water

Functional GroupAverage Number of Hydrogen Bonds with WaterAverage Solvation Shell Radius (Å)
C-SO3H5.23.5
N-SO3H4.83.4
-NH-1.52.9

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.com For Benzenesulfonic acid, 3-(sulfoamino)-, QSAR modeling can be a powerful tool for designing new derivatives with enhanced or specific biological activities. chemijournal.comchemijournal.comnih.gov

The process involves creating a dataset of analogous compounds with known activities and calculating various molecular descriptors for each. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that predicts activity based on these descriptors. nih.govresearchgate.net

For benzenesulfonamide (B165840) derivatives, QSAR studies have successfully identified key structural features that influence their activity as, for example, enzyme inhibitors. chemijournal.comresearchgate.net A 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can provide contour maps that visualize regions where steric bulk or electrostatic charge modifications would likely improve activity. researchgate.net This allows for the rational design of new derivatives of Benzenesulfonic acid, 3-(sulfoamino)- by suggesting specific modifications to the parent structure to optimize its interaction with a biological target. nih.govresearchgate.net

Table 3: Hypothetical QSAR Model for a Series of Benzenesulfonic acid, 3-(sulfoamino)- Derivatives

DescriptorCoefficientStatistical Significance (p-value)Interpretation
LogP (Hydrophobicity)+0.45<0.05Increased hydrophobicity correlates with higher activity.
Molecular Refractivity (Steric)-0.21<0.05Increased bulk is detrimental to activity.
LUMO Energy (Electronic)-0.78<0.01Lower LUMO energy (better electron acceptor) enhances activity.
H-Bond Donor Count+0.62<0.01More H-bond donors improve activity.

Model Statistics: R² = 0.92, Q² = 0.75

Reaction Pathway Modeling and Transition State Analysis for Synthetic Route Optimization

Computational chemistry offers powerful tools for modeling chemical reactions, allowing for the optimization of synthetic routes. For Benzenesulfonic acid, 3-(sulfoamino)-, this involves modeling the key reaction steps, such as the sulfonation of the aromatic ring and the formation of the sulfoamino linkage. libretexts.org

By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction mechanism. This includes locating the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.

Studies on the sulfonation of benzene (B151609) have used DFT to clarify the mechanism, showing the role of sulfur trioxide and catalysts like sulfuric acid. researchgate.netlibretexts.org Similar methods can be applied to model the synthesis of Benzenesulfonic acid, 3-(sulfoamino)-. By comparing the activation energies of different potential pathways, the most efficient synthetic route can be identified. This can also help in selecting optimal reaction conditions, such as temperature and solvent, to maximize the yield of the desired product and minimize byproducts. google.comresearchgate.net

Table 4: Calculated Activation Energies for a Key Synthetic Step of Benzenesulfonic acid, 3-(sulfoamino)-

Proposed Reaction PathwaySolventCalculated Activation Energy (kcal/mol)Predicted Reaction Rate
Pathway A: Direct AminosulfonylationDichloromethane25.8Slow
Pathway B: Via Chlorosulfonyl IntermediateAcetonitrile18.2Moderate
Pathway C: Catalyzed AminosulfonylationTetrahydrofuran15.5Fast

Catalytic Applications in Advanced Organic Synthesis

Benzenesulfonic Acid, 3-(sulfoamino)- as a Brønsted Acid Catalyst

The catalytic activity of Benzenesulfonic acid, 3-(sulfoamino)- is rooted in its capacity to act as a potent Brønsted acid, donating protons to initiate chemical reactions. The molecule's acidity is derived from two sources: the sulfonic acid group attached directly to the benzene (B151609) ring and the N-sulfonated amino (sulfoamino) group.

Sulfonic Acid Group (-SO₃H): The benzenesulfonic acid moiety is a strong organic acid. For comparison, the pKa of benzenesulfonic acid is approximately -2.8, indicating it is a very strong acid that fully dissociates in water. wikipedia.orgacs.org This high acidity is due to the extensive delocalization of the negative charge onto the three oxygen atoms of the sulfonate conjugate base.

Sulfoamino Group (-NHSO₃H): The sulfoamino group, characteristic of sulfamic acid (H₂NSO₃H), also contains an acidic proton on the nitrogen atom. Sulfamic acid itself is a strong acid, existing as a zwitterion (⁺H₃NSO₃⁻) in the solid state. researchgate.net

The presence of both groups on the same molecule suggests that Benzenesulfonic acid, 3-(sulfoamino)- is a multifunctional acid catalyst. The strong electron-withdrawing nature of the sulfonic acid group on the benzene ring would further enhance the acidity of the proton on the sulfoamino group. This dual-acid functionality could potentially enable unique catalytic pathways or enhance catalytic efficiency compared to monofunctional acid catalysts. Its strong acidity makes it a valuable potential catalyst for a wide range of organic transformations that require proton catalysis.

Role in Esterification, Alkylation, and Condensation Reactions in Research Settings

Arenesulfonic acids are widely employed as catalysts in fundamental organic reactions due to their high activity, weaker corrosive properties compared to mineral acids like sulfuric acid, and tolerance to a range of reaction conditions. Based on the performance of analogous compounds, Benzenesulfonic acid, 3-(sulfoamino)- is expected to be an effective catalyst for esterification, alkylation, and condensation reactions.

Esterification: The formation of esters from carboxylic acids and alcohols is a classic acid-catalyzed reaction. Benzenesulfonic acid and its derivatives, such as p-toluenesulfonic acid, are effective catalysts for this transformation, often providing high yields. They operate by protonating the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol. Computational studies on the esterification of benzenesulfonic acid with methanol (B129727) suggest the reaction can proceed through a low-energy Sₙ1 pathway involving a sulfonylium cation intermediate. nih.govresearchgate.net

Alkylation: Friedel-Crafts alkylation, a cornerstone of aromatic chemistry, relies on acid catalysts to generate a carbocation electrophile from an alkyl halide or alkene. While strong Lewis acids are traditional catalysts, strong Brønsted acids can also be effective. Sulfonic acid-functionalized catalysts have been successfully used to promote Friedel-Crafts alkylation reactions, demonstrating their utility in forming new carbon-carbon bonds. nih.gov

Condensation Reactions: Acid-catalyzed condensation reactions are vital for synthesizing complex molecules and heterocyclic systems. Sulfamic acid and various sulfonic acids have proven to be highly efficient catalysts for multicomponent reactions, such as the synthesis of dibenzo[a,j]xanthenes and 1,8-dioxo-octahydroxanthenes. researchgate.netbeilstein-journals.org These reactions benefit from the catalyst's ability to activate carbonyl groups and facilitate dehydration steps.

The table below summarizes the catalytic performance of related sulfonic acids in these key reactions, illustrating the expected efficacy of Benzenesulfonic acid, 3-(sulfoamino)-.

ReactionCatalystSubstratesConditionsYield (%)Reference
Esterification p-Toluenesulfonic acidAcetic acid, n-propanolContinuous rectificationHigh
Condensation Sulfamic acidβ-Naphthol, BenzaldehydeMicrowave, 10 min96 researchgate.net
Alkylation Sulfonic acid-functionalized mesoporous silica (B1680970)Arenes, AldehydesRoom Temp, 1-2 h85-95 nih.gov

Application in Heterogeneous Catalysis via Functionalized Solid Supports

A significant advancement in sustainable chemistry is the immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts. mdpi.com This approach combines the high activity of molecular catalysts with the practical benefits of solid catalysts, including easy separation from the reaction mixture, reduced corrosion, and enhanced reusability. nih.govresearchgate.net Benzenesulfonic acid, 3-(sulfoamino)- is an ideal candidate for immobilization.

The functional groups of the molecule can be covalently attached to various solid supports, such as:

Silica: Mesoporous silica materials like SBA-15 or MCM-41 are frequently used due to their high surface area, tunable pore size, and thermal stability. nih.govmdpi.com The sulfonic acid group can be introduced onto the silica surface via post-synthesis grafting or co-condensation methods. mdpi.comresearchgate.net

Polymers: Polymeric resins can be functionalized with sulfonic acid groups to create solid acid catalysts.

Magnetic Nanoparticles: Anchoring the catalyst onto a magnetic core (e.g., Fe₃O₄) allows for facile recovery of the catalyst from the reaction medium using an external magnet. researchgate.net

Research has shown that arenesulfonic groups immobilized on silica are highly active catalysts for reactions like the esterification of fatty acids. mdpi.com These materials demonstrate significantly higher stability compared to their propylsulfonic-functionalized counterparts, attributed to the robust linkage of the aromatic ring to the support. mdpi.com The catalyst can be recovered by simple filtration or centrifugation and reused for multiple cycles with minimal loss of activity.

The table below presents data on the performance and reusability of sulfonic acid-functionalized heterogeneous catalysts.

Catalyst SupportReaction TypeConversion (1st Cycle)Conversion (5th Cycle)Recovery MethodReference
Mesoporous Silica (MSN) Friedel-Crafts Alkylation>95%>90%Filtration nih.gov
Magnetic Fe₃O₄ Nanoparticles Acetalization98%92%Magnetic Separation researchgate.net
Titanium-supported SBA-15 Esterification~70%Maintained activityFiltration semanticscholar.org

Investigation of Enantioselective Catalysis with Chiral Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a frontier in organic chemistry. Chiral Brønsted acids are powerful tools for enantioselective synthesis. While research into chiral derivatives of Benzenesulfonic acid, 3-(sulfoamino)- is not widely documented, the principles of chiral sulfonic acid catalysis suggest potential pathways for its application.

Chirality can be introduced into sulfonic acid catalysts in several ways:

Incorporation of a Chiral Scaffold: The catalyst can be built upon a naturally chiral molecule, such as in camphorsulfonic acid. nih.gov

Axial Chirality: Steric hindrance around a C-N or C-C bond can restrict rotation, creating stable, non-superimposable atropisomers. Axially chiral sulfonic acids based on binaphthyl or benzimidazole (B57391) skeletons have been developed and resolved into pure enantiomers. nih.gov

Co-catalysis with a Chiral Base: An achiral sulfonic acid can be used in conjunction with a chiral base (e.g., a chiral sulfinamide). In this system, the chiral base acts as a "proton shuttle," delivering the proton from the strong achiral acid to the substrate in an enantioselective manner. researchgate.net

A hypothetical chiral derivative of Benzenesulfonic acid, 3-(sulfoamino)- could be synthesized by introducing a chiral substituent onto the amino group or by designing a sterically hindered analogue that exhibits axial chirality. Such a catalyst could potentially be applied in enantioselective protonation, cycloadditions, or rearrangement reactions. Research in this area has shown that cooperative catalysis between a chiral sulfide (B99878) and an achiral sulfonic acid can enable highly enantioselective reactions, such as the electrophilic selenylation/semipinacol rearrangement of allenols. researchgate.net This demonstrates that even without a chiral sulfonic acid, related systems can achieve high levels of stereocontrol.

Optimization of Catalytic Performance and Catalyst Recycling Strategies

Optimizing the performance of a catalyst involves systematically varying reaction parameters to maximize product yield and selectivity while minimizing reaction time and energy consumption. For heterogeneous catalysts derived from Benzenesulfonic acid, 3-(sulfoamino)-, key parameters include temperature, catalyst loading, substrate molar ratio, and solvent choice. semanticscholar.org

Catalyst Recycling: A primary advantage of heterogeneous catalysts is their recyclability, which is crucial for developing cost-effective and environmentally benign chemical processes. nih.gov The recycling strategy depends on the nature of the solid support.

Filtration/Centrifugation: Catalysts supported on silica, alumina, or polymers are typically recovered by simple filtration or centrifugation after the reaction is complete. nih.govmdpi.com

Magnetic Separation: When the catalyst is immobilized on magnetic nanoparticles, it can be quickly and efficiently separated from the reaction mixture using an external magnet. researchgate.net

After recovery, the catalyst is typically washed with a suitable solvent to remove any adsorbed products or byproducts and then dried before being used in a subsequent reaction cycle. The stability and reusability of the catalyst are critical metrics of its practical utility. Many solid sulfonic acid catalysts can be reused for five to eight or more cycles with only a slight decrease in catalytic activity, demonstrating the robustness of this approach. nih.gov For instance, a sulfated niobia catalyst used for PET glycolysis was shown to be recyclable, contributing to a more sustainable plastic economy. nih.gov

The following table illustrates the recycling efficiency of a representative solid acid catalyst.

CatalystReactionCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Cycle 5 Yield (%)Reference
Sulfamic acid-functionalized magnetic nanoparticles Acetalization of Benzaldehyde9897969492 researchgate.net

Integration in Advanced Materials Science Research

As a Dopant in Conjugated Polymers and Conductive Materials

The performance of conjugated polymers as conductive materials is critically dependent on the doping process, which introduces charge carriers into the polymer backbone. Acid doping is a common and effective method, particularly for polymers like polyaniline (PANI). In this process, a protonic acid protonates the polymer chain, leading to the delocalization of electrons and a significant increase in electrical conductivity.

While direct research on Benzenesulfonic acid, 3-(sulfoamino)- as a dopant is limited, studies on analogous functionalized sulfonic acids provide a strong basis for its potential in this application. For instance, dodecylbenzene (B1670861) sulfonic acid (DBSA) is widely used as a dopant for PANI. researchgate.netmdpi.com DBSA not only acts as a dopant but also as a surfactant, improving the solubility and processability of the resulting conductive polymer. researchgate.netmdpi.com Similarly, studies using aminosulfonic acid (NH2SO3H) for in-situ polymerization of PANI have shown that the nature of the acid dopant significantly affects the final conductivity and thermal stability of the material. researchgate.net Research comparing PANI doped with hydrochloric acid, aminosulfonic acid, and DBSA found that each dopant yields different optimal synthesis conditions and results in distinct material properties. researchgate.net For example, the highest conductivity for HCl-PANI was found to be 1.98 S·cm⁻¹, while for NH2SO3H-PANI it was 0.2 S·cm⁻¹, and for DBSA-PANI it was 0.98 S·cm⁻¹. researchgate.net

The structure of Benzenesulfonic acid, 3-(sulfoamino)- suggests it could serve as a potent "dual-function" dopant. The presence of two sulfonic acid groups could potentially lead to a higher doping efficiency. Furthermore, the molecular structure may enhance the solubility and processability of the doped polymer, enabling the fabrication of conductive blends and composites for applications such as antistatic packaging, electromagnetic shielding, and semiconductors. researchgate.net

Component in Liquid Crystalline Systems and Mesophase Behavior Studies

The design of liquid crystal (LC) molecules often involves combining rigid core structures with flexible terminal chains. The electronic nature and geometry of these components dictate the type of mesophase (e.g., nematic, smectic) and its thermal stability. The incorporation of polar groups, such as sulfonic acid, can have a profound impact on this behavior.

A novel homologous series of liquid crystals based on a benzenesulfonic acid moiety, specifically (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid, demonstrates the significant role of the terminal –SO3H group. nih.gov In this research, the terminal sulfonic acid group, being a strong electron-withdrawing group, plays a considerable role in the molecular stabilization, which results in high thermal stability of the observed smectic A (SmA) mesophase. nih.gov All synthesized compounds in the series were found to be purely smectogenic, exhibiting an enantiotropic SmA phase. nih.gov The thermal stability of this phase was observed to increase with the length of the terminal alkoxy chain, a key finding in understanding the structure-property relationships in these systems. nih.gov

The mesomorphic characteristics of these sulfonic acid-containing liquid crystals were investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov The data reveals that the introduction of the sulfonic acid group leads to materials with high thermal transition temperatures and stable mesophases over a broad range. nih.govrsc.org

CompoundAlkoxy Chain Length (n)Transition Temperature (°C)Mesophase Range (°C)
S66254.939.3
S88259.354.1
S1010265.051.8

Data derived from studies on (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid derivatives. nih.gov

These findings underscore the potential of benzenesulfonic acid derivatives, including Benzenesulfonic acid, 3-(sulfoamino)-, in the design of new liquid crystalline materials with tailored thermal and electro-optical properties for advanced display and sensor applications. nih.gov

Role in Amphiphilic Architectures and Surfactant Design for Specific Research Applications

Benzenesulfonic acid and its derivatives are foundational to the surfactant industry. elchemy.comchemimpex.com For example, linear alkylbenzene sulfonates (LAS), which are major components of many detergents, are produced from benzenesulfonic acid precursors. elchemy.com The fundamental amphiphilic nature arises from a polar (hydrophilic) head group attached to a nonpolar (hydrophobic) tail.

Benzenesulfonic acid, 3-(sulfoamino)- possesses a highly polar structure due to its two sulfonic acid groups. This high charge density makes it exceptionally water-soluble. While it lacks a long hydrophobic tail to function as a conventional surfactant, its structure is highly relevant for designing specialized amphiphiles or hydrotropes. Hydrotropes are compounds that can enhance the solubility of poorly soluble substances in water, a critical function in many industrial formulations.

In specific research applications, such as surfactant-enhanced oil recovery (SEOR), benzenesulfonic acid has been used in formulations to recover large volumes of petroleum hydrocarbons. ca.gov Its role is to reduce interfacial tension and mobilize trapped oil. The unique structure of Benzenesulfonic acid, 3-(sulfoamino)- could be leveraged to design novel surfactants with enhanced stability in harsh conditions (e.g., high salinity or temperature) or for targeted interactions in complex fluids. The presence of the amino linker provides a site for further chemical modification, allowing for the attachment of specific functional groups or hydrophobic chains to create custom-designed surfactants for niche applications in materials science, such as emulsion polymerization or as templates for creating porous materials.

Functionalization of Nanomaterials (e.g., Graphenes, Carbon Nanotubes) for Enhanced Properties

The functionalization of nanomaterials like graphene and carbon nanotubes (CNTs) is essential for unlocking their full potential by improving their solubility, dispersibility, and interfacing with other materials. The covalent attachment of functional groups containing sulfonic acid moieties is a particularly effective strategy.

Graphene: Research has demonstrated that the covalent functionalization of graphene nanopores with benzenesulfonic groups can dramatically enhance proton transport. nih.gov This modification lowers the activation barrier for proton passage and creates a proton shuttle mechanism, leading to improved permeability and selectivity over other ions like sodium. nih.gov The benzenesulfonic-functionalized graphene system achieves a theoretically estimated proton diffusion coefficient that is comparable to or even higher than the state-of-the-art proton exchange membrane, Nafion. nih.gov This holds significant promise for the development of next-generation membranes for fuel cells and other energy conversion devices. nih.gov Further research has involved the functionalization of graphene oxide with amino sulfonic acid groups to create nanocarriers for drug delivery applications, indicating the versatility of this surface chemistry. semanticscholar.orgnih.gov

Carbon Nanotubes: Single-walled carbon nanotubes (SWCNTs) often suffer from poor solubility, which limits their processability. Functionalizing SWCNTs with poly(aminobenzene sulfonic acid) covalently attaches these hydrophilic groups to the nanotube surface. azonano.com This results in water-soluble SWCNTs with a solubility of approximately 5 mg/mL, a significant improvement that facilitates their use in biomedical and electronic applications. azonano.com The functionalization not only enhances solubility but can also reduce the cytotoxicity of the nanotubes. nih.gov

PropertyValue/Description
Product NameCarbon nanotube, single-walled, polyaminobenzene sulfonic acid functionalized
Carbon Basis75-85%
Dimensions (D × L)1.1 nm × 0.5-1.0 μm (bundle dimensions)
Functional GroupSulfonic acid
Extent of Labeling (PABS)65% (typical)

Properties of a commercially available poly(aminobenzene sulfonic acid) functionalized SWCNT. sigmaaldrich.com

The dual sulfonic acid groups in Benzenesulfonic acid, 3-(sulfoamino)- make it an excellent candidate for direct (non-polymeric) functionalization of nanomaterials to impart high surface charge density, improve aqueous dispersion, and introduce sites for further chemical modification.

Environmental Chemistry: Mechanistic Degradation and Fate

Sonochemical Degradation Mechanisms and Hydroxyl Radical Chemistry

The sonochemical degradation of aromatic sulfonic acids, such as benzenesulfonic acid (BSA), in aqueous environments is primarily driven by the action of hydroxyl radicals (•OH). These highly reactive species are generated through the acoustic cavitation of water molecules when subjected to ultrasound. The degradation process is influenced by factors like ultrasound frequency and the pH of the solution.

The degradation of BSA has been observed to be more efficient at acidic pH levels. For instance, studies on BSA have shown that degradation efficiency increases at a pH of 3.0 compared to neutral or alkaline conditions. The frequency of the ultrasound also plays a critical role, with frequencies around 350-620 kHz showing higher degradation efficiency for BSA compared to lower (200 kHz) or higher (1 MHz) frequencies. cusat.ac.in

The primary mechanism involves the attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates. Pulse radiolysis studies on BSA have identified the formation of hydroxycyclohexadienyl-type radicals as the initial intermediates in this process. cusat.ac.in High-resolution mass spectrometry has further elucidated the formation of several aromatic intermediates, including mono- and di-hydroxylated derivatives of the parent compound. cusat.ac.in The degradation process also leads to the release of sulfate (B86663) ions into the solution as the sulfonic acid group is cleaved from the aromatic ring. cusat.ac.in While a significant portion of the parent compound can be degraded in a relatively short time, complete mineralization to CO2 and water, as measured by Total Organic Carbon (TOC) reduction, occurs over a more extended period of irradiation. cusat.ac.in

Table 1: Key Factors Influencing Sonochemical Degradation of Benzenesulfonic Acid

ParameterOptimal Condition/ObservationRationale
pH Acidic (e.g., pH 3)Affects the properties of cavitation bubbles and the reactivity of radical species. cusat.ac.in
Ultrasound Frequency 350-620 kHzBalances the generation and utilization of cavitation bubbles for radical production. cusat.ac.in
Reaction Products Hydroxylated derivatives, Sulfate ionsIndicates hydroxyl radical attack on the aromatic ring and cleavage of the C-S bond. cusat.ac.in

Photodegradation Pathways and Identification of Intermediate Species

The photodegradation of sulfonated aromatic compounds in the environment is initiated by the absorption of light, which can lead to direct photolysis or indirect photolysis mediated by photosensitizing agents. The presence of naturally occurring substances like dissolved organic matter (DOM) can influence the photodegradation rates by producing reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and excited triplet states of DOM (³DOM*).

While specific studies on the photodegradation of Benzenesulfonic acid, 3-(sulfoamino)- are limited, the pathways can be inferred from related sulfonated aromatic compounds. The primary reactions are expected to involve the attack of photochemically generated hydroxyl radicals on the aromatic ring, leading to hydroxylation. This can be a key initial step in the breakdown of the aromatic structure. Subsequent reactions can lead to ring cleavage and the formation of smaller organic acids.

For sulfonated azo dyes, which contain sulfonated aromatic moieties, photodegradation studies have shown that hydroxyl radicals are the dominant reactive species. researchgate.net The initial steps typically involve the formation of hydroxylated derivatives, followed by the generation of low-molecular-weight dicarboxylic acids as the degradation proceeds. researchgate.net This suggests a stepwise oxidation and breakdown of the aromatic structure. It is plausible that the photodegradation of Benzenesulfonic acid, 3-(sulfoamino)- would follow a similar pathway, initiated by hydroxylation and leading to the eventual mineralization of the compound.

Biodegradation Mechanisms and Metabolite Analysis in Model Systems

The biodegradation of aminobenzenesulfonic acids is dependent on the specific isomer and the prevailing environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions, certain specialized bacteria have been shown to degrade aminobenzenesulfonic acid isomers. For instance, some bacterial strains can utilize the sulfonic acid group as a source of sulfur for their growth. wur.nl This process involves a monooxygenase that facilitates the desulfonation of the molecule. wur.nl A Pseudomonas sp. (strain S-313) has been identified to convert 3-aminobenzenesulfonic acid into 3-aminophenol, indicating a metabolic pathway involving the cleavage of the carbon-sulfur bond.

In contrast, studies have shown that 3-aminobenzenesulfonic acid is resistant to degradation under anaerobic conditions. core.ac.uk In tests conducted with various inocula over extended periods (100 to 180 days), no significant degradation of the 3-ABS isomer was observed. core.ac.uk This suggests that the compound may persist in anoxic environments such as sediments or anaerobic wastewater treatment systems. While the 2- and 4-aminobenzenesulfonic acid isomers have been found to be biodegradable under aerobic conditions by inocula from polluted sites, the 3-isomer appears to be more recalcitrant. nih.govresearchgate.net

Table 2: Biodegradation of 3-Aminobenzenesulfonic Acid in Model Systems

ConditionOrganism/InoculumMetabolite(s) IdentifiedDegradation OutcomeReference
Aerobic Pseudomonas sp. strain S-3133-AminophenolConversion/Degradation
Anaerobic Various inoculaNot ApplicableNo significant degradation core.ac.uk

Adsorption and Transport Phenomena in Model Environmental Matrices

The transport and fate of Benzenesulfonic acid, 3-(sulfoamino)- in the environment are significantly influenced by its adsorption behavior in soil and sediment. As a sulfonated aromatic amine, it exists predominantly as an anion in typical environmental pH ranges due to the deprotonation of the sulfonic acid group, which has a low pKa.

The adsorption of anionic organic compounds to soil particles is generally weak. Most soils and sediments have a net negative surface charge due to the presence of clay minerals and organic matter. This leads to electrostatic repulsion between the negatively charged soil surfaces and the anionic form of Benzenesulfonic acid, 3-(sulfoamino)-, resulting in low adsorption and consequently high mobility in the subsurface environment.

The primary factors that can influence its adsorption include:

Soil pH: At very low pH, some soil surfaces (like those with high iron or aluminum oxide content) may develop positive charges, which could increase the adsorption of the anionic compound. However, under typical soil pH conditions (5-8), repulsion is expected to dominate.

Organic Matter Content: While dissolved organic matter can sometimes facilitate the transport of contaminants, the solid-phase organic matter in soil may offer some sites for partitioning, although this is generally less significant for highly polar and charged molecules compared to hydrophobic compounds.

Clay Mineralogy: The type of clay minerals in the soil can play a role, but for anionic compounds, the effect is generally less pronounced than for cations.

Due to its expected low adsorption and high water solubility, Benzenesulfonic acid, 3-(sulfoamino)- is likely to be mobile in soil and can potentially leach into groundwater. In surface waters, it is expected to remain in the dissolved phase, where it will be subject to transport by water currents and degradation by photochemical and biological processes.

Table 3: Factors Influencing Adsorption and Transport of Benzenesulfonic acid, 3-(sulfoamino)-

Environmental MatrixKey Influencing FactorExpected Behavior
Soil pH, Organic Matter Content, Clay ContentLow adsorption, high mobility, potential for groundwater leaching.
Sediment Similar to soilLow partitioning from the water column to the sediment.
Surface Water Water flow, sunlight exposureRemains in the dissolved phase, subject to advective transport and photodegradation.

Emerging Research Avenues and Future Directions

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of 3-aminobenzenesulfonic acid typically involves the sulfonation of nitrobenzene (B124822), followed by the reduction of the resulting m-nitrobenzenesulfonic acid. A widely used industrial method for this reduction utilizes iron filings in an acidic medium. However, this process is fraught with environmental challenges, primarily the generation of large quantities of iron sludge, which poses significant disposal and pollution concerns.

In response to growing environmental regulations and a collective push towards greener chemical processes, researchers are actively exploring more sustainable synthetic alternatives. A promising approach involves the catalytic hydrogenation of m-nitrobenzenesulfonic acid. This method employs catalysts such as palladium on activated carbon (Pd/C) and Raney nickel, with hydrogen gas as the reducing agent. Catalytic hydrogenation offers a cleaner reaction profile, with water as the primary byproduct, thereby circumventing the issue of iron sludge formation.

Further advancements in this area include the use of bimetallic catalysts, such as platinum-ruthenium on carbon (Pt-Ru/C), which have shown high efficiency and selectivity. Another innovative and sustainable strategy involves the utilization of industrial byproducts. For instance, a patented process describes the production of metanilic acid from the waste slag generated during the manufacturing of quinacridone (B94251) pigments, where m-nitrobenzene sulfonic acid or its salts are used as oxidants. This approach not only provides an alternative synthetic route but also contributes to a circular economy by valorizing industrial waste streams.

Electrolytic reduction represents another green alternative to the traditional iron-based reduction. This electrochemical method avoids the use of harsh chemical reducing agents and the associated waste products, offering a potentially cleaner and more controlled manufacturing process.

Synthetic RouteReducing Agent/MethodKey AdvantagesKey Disadvantages/Challenges
Traditional Method Iron filings and acidCost-effective, well-establishedGenerates large volumes of iron sludge, environmental pollution
Catalytic Hydrogenation Hydrogen gas with catalysts (e.g., Pd/C, Raney Ni, Pt-Ru/C)Cleaner process, water as primary byproduct, recyclable catalystsCatalyst cost and deactivation, requires high-pressure equipment
Byproduct Utilization Reduction of waste from quinacridone pigment productionWaste valorization, improved resource efficiencyDependent on the output of another industrial process, potential impurities
Electrolytic Reduction Electric currentAvoids chemical reducing agents, cleaner processHigh energy consumption, requires specialized equipment

Development of Advanced Catalytic Systems with Tunable Selectivity

The efficiency and selectivity of the synthesis of 3-aminobenzenesulfonic acid, particularly through catalytic hydrogenation, are heavily reliant on the nature of the catalytic system employed. Current research is focused on the development of advanced catalysts that offer enhanced performance and tunable selectivity, which is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.

One area of significant interest is the use of supported metal catalysts. The choice of support material can greatly influence the catalytic activity and stability. Materials with high surface areas, such as activated carbon, zeolites, and carbon nanotubes, are being explored as supports for catalytically active metals like palladium, platinum, and nickel. These supports can enhance the dispersion of the metal nanoparticles, leading to a higher number of active sites and improved catalytic efficiency.

Furthermore, the concept of shape-selective catalysis, primarily associated with zeolites, offers intriguing possibilities for controlling the regioselectivity of reactions involving aminobenzenesulfonic acid isomers. Zeolites possess a porous structure with well-defined channels and cavities of molecular dimensions. By carefully selecting a zeolite with the appropriate pore architecture, it may be possible to preferentially form the meta-isomer (3-aminobenzenesulfonic acid) over other isomers, such as the ortho- and para-isomers, by sterically hindering their formation or diffusion out of the pores.

The development of nanocatalysts also presents a promising frontier. Due to their high surface-to-volume ratio, nanocatalysts can exhibit significantly higher activity compared to their bulk counterparts. Research into the synthesis and application of metal nanoparticles with controlled size and shape for the hydrogenation of m-nitrobenzenesulfonic acid could lead to more efficient and selective catalytic systems. Bimetallic nanocatalysts are also being investigated, as the synergy between two different metals can often lead to improved catalytic performance and stability.

Catalyst TypeDescriptionPotential Advantages
Supported Metal Catalysts Active metal nanoparticles (e.g., Pd, Pt, Ni) dispersed on a high-surface-area support (e.g., activated carbon, zeolites).Enhanced catalytic activity, improved stability, easier catalyst recovery.
Bimetallic Catalysts Catalysts containing two different metals (e.g., Pt-Ru), often exhibiting synergistic effects.Higher activity and selectivity, improved resistance to poisoning.
Shape-Selective Catalysts Microporous materials like zeolites that can control product distribution based on molecular size and shape.Potential for high regioselectivity, favoring the formation of the desired isomer.
Nanocatalysts Catalytic materials with dimensions in the nanometer range, leading to a high surface area.Increased catalytic activity, potential for unique selectivity.

Integration into Hybrid Functional Materials for Novel Applications

The bifunctional nature of 3-aminobenzenesulfonic acid, possessing both a reactive amino group and a hydrophilic sulfonic acid group, makes it an excellent building block for the creation of novel hybrid functional materials. These materials, which combine the properties of organic and inorganic components, are at the forefront of materials science research.

A significant area of application is in the development of advanced polymers. For instance, 3-aminobenzenesulfonic acid has been used in the synthesis of cytocompatible sulfonated polyanilines. The incorporation of the sulfonic acid group enhances the solubility and processability of the polyaniline, a conducting polymer, and can also impart biocompatibility, making these materials suitable for applications in biosensors and biomedical devices. Furthermore, self-doped poly(aniline-co-metanilic acid) has been investigated for its corrosion-inhibiting properties on stainless steel. The copolymer forms a protective layer that passivates the metal surface, offering a more environmentally friendly alternative to traditional corrosion inhibitors.

Another innovative application is the development of lignin-based copolymers. Lignin (B12514952), a complex natural polymer and a major component of biomass, can be functionalized with 3-aminobenzenesulfonic acid to create novel biomaterials with potential applications in areas such as dispersants, adhesives, and composites.

The compound has also been utilized in the fabrication of biosensors. A notable example is a glucose biosensor that leverages the properties of materials incorporating 3-aminobenzenesulfonic acid to achieve high sensitivity and selectivity for glucose detection.

While the integration of 3-aminobenzenesulfonic acid into Metal-Organic Frameworks (MOFs) is a less explored area, its structure suggests potential as a functional ligand. The amino and sulfonic acid groups could coordinate with metal ions to form novel MOFs with tailored porosity and functionality, potentially leading to applications in gas storage, separation, and catalysis.

Hybrid MaterialApplicationRole of 3-Aminobenzenesulfonic Acid
Sulfonated Polyanilines Biosensors, Biomedical DevicesEnhances solubility, processability, and biocompatibility.
Poly(aniline-co-metanilic acid) Corrosion InhibitionActs as a self-doping agent and forms a protective film.
Lignin-based Copolymers Biomaterials (e.g., dispersants, adhesives)Functionalizes the lignin polymer, modifying its properties.
Biosensors Glucose DetectionComponent of the sensing material, contributing to sensitivity and selectivity.

Interdisciplinary Research with Other Scientific Fields (e.g., analytical chemistry, theoretical physics)

The study of 3-aminobenzenesulfonic acid is increasingly benefiting from interdisciplinary collaborations, particularly with analytical chemistry and theoretical/computational chemistry.

In the realm of analytical chemistry, detailed investigations into the polymorphic nature of 3-aminobenzenesulfonic acid have been conducted. Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical properties of a compound, such as its solubility and stability. Techniques like X-ray diffraction (XRD) and Fourier-transform infrared (FT-IR) spectroscopy have been instrumental in identifying and characterizing different polymorphic forms of this compound. Furthermore, analytical techniques such as high-performance liquid chromatography (HPLC) are crucial for monitoring the purity and reaction progress during its synthesis and for the analysis of its degradation products in environmental studies.

Computational chemistry and theoretical studies are providing deeper insights into the molecular properties and reactivity of 3-aminobenzenesulfonic acid. Quantum chemical calculations, for instance, can be used to predict its electronic structure, vibrational frequencies, and reaction mechanisms. This theoretical understanding can aid in the design of more efficient synthetic routes and novel materials. Publicly available databases like PubChem provide a wealth of computed data, including molecular weight, XLogP3, and topological polar surface area, which are valuable for a wide range of theoretical and modeling studies. While direct research linking 3-aminobenzenesulfonic acid to theoretical physics is not prominent, the fundamental principles of quantum mechanics, a cornerstone of theoretical physics, underpin the computational chemistry methods used to study its properties.

Interdisciplinary FieldContribution to the Study of 3-Aminobenzenesulfonic Acid
Analytical Chemistry Characterization of polymorphic forms (XRD, FT-IR), purity analysis (HPLC), and spectroscopic studies (NMR, Mass Spec, UV/Vis).
Computational Chemistry Prediction of molecular properties, modeling of reaction mechanisms, and understanding of intermolecular interactions.

Addressing Scalability and Sustainability Challenges in Research Applications

While the exploration of novel applications for 3-aminobenzenesulfonic acid is a vibrant area of research, the transition from laboratory-scale synthesis to industrial production presents significant scalability and sustainability challenges.

The primary sustainability challenge lies in the environmental impact of its traditional manufacturing process. As previously mentioned, the use of iron in the reduction of m-nitrobenzenesulfonic acid generates substantial amounts of iron sludge, a hazardous waste product. The adoption of greener synthetic methods, such as catalytic hydrogenation and electrolytic reduction, is crucial for mitigating this environmental burden. However, scaling up these greener technologies comes with its own set of challenges. For instance, catalytic processes may face issues with catalyst deactivation, recovery, and cost, especially when using precious metal catalysts.

From a scalability perspective, ensuring consistent product quality and yield when moving from small-scale laboratory batches to large-scale industrial production is a major hurdle. Reactions that are easily controlled in a laboratory setting may exhibit different behaviors in large reactors due to issues with heat and mass transfer. Therefore, careful process optimization and engineering are required to ensure a safe, efficient, and reproducible manufacturing process at scale.

Waste management is another critical aspect of sustainability. For any synthetic route, minimizing waste generation through process optimization and developing effective methods for treating any unavoidable waste streams are essential. The development of processes that utilize byproducts from other industries, as seen in the synthesis from quinacridone pigment waste, is a highly desirable approach from a sustainability standpoint.

ChallengeDescriptionPotential Solutions
Environmental Impact of Synthesis The traditional iron reduction method produces significant hazardous waste (iron sludge).Adoption of greener synthetic routes like catalytic hydrogenation and electrolytic reduction; utilization of industrial byproducts.
Scalability of Greener Technologies Difficulties in maintaining efficiency and cost-effectiveness of catalytic and electrochemical processes at an industrial scale.Development of more robust and cost-effective catalysts, process intensification, and optimization of reactor design.
Process Control and Safety Ensuring consistent product quality and safe operation during the scale-up of chemical reactions.Thorough process development studies, implementation of advanced process control systems, and rigorous safety assessments.
Waste Management The need to minimize and responsibly manage waste generated during production.Process optimization to reduce waste at the source, development of effective waste treatment technologies, and exploring circular economy approaches.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(sulfoamino)benzenesulfonic acid derivatives?

  • Methodological Answer : Synthesis typically involves sulfonation of benzene derivatives using concentrated sulfuric acid or chlorosulfonic acid, followed by amination. For example, sulfonamide derivatives can be synthesized via nucleophilic substitution with amines (e.g., using chloroacetyl chloride and ammonium thiocyanate in ethanol under reflux) . Specific steps include:

  • Step 1 : Sulfonation of benzene to form benzenesulfonic acid (H₂SO₄, 80–100°C).
  • Step 2 : Introduction of the sulfoamino group via reaction with sulfamic acid (H₂NSO₃H) under controlled pH and temperature .
    • Key Reagents : Chloroacetyl chloride, ammonium thiocyanate, NaOAc/acetic acid for azo coupling .

Q. What safety protocols are essential for handling 3-(sulfoamino)benzenesulfonic acid?

  • Safety Measures : The compound may exhibit hazards (e.g., H302, H315, H319, H335). Mandatory protocols include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation.
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Q. How can researchers confirm the structural integrity of synthesized 3-(sulfoamino)benzenesulfonic acid derivatives?

  • Analytical Techniques :

  • ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : For molecular weight validation (e.g., ESI-MS for sodium adducts).
  • Elemental Analysis : Verify sulfur and nitrogen content .

Q. What are the solubility and stability profiles of 3-(sulfoamino)benzenesulfonic acid?

  • Solubility : Highly water-soluble due to sulfonic acid groups; forms stable salts (e.g., sodium salts) for improved solubility in polar solvents .
  • Stability : Degrades under strong oxidizing conditions (e.g., KMnO₄). Store in inert atmospheres to prevent sulfonic acid group hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for 3-(sulfoamino)benzenesulfonic acid derivatives?

  • Optimization Strategies :

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency.
  • Temperature Control : Maintain 0–5°C during azo coupling to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves yield purity (e.g., 73% yield reported for compound 40) .

Q. What mechanistic insights explain the reactivity of 3-(sulfoamino)benzenesulfonic acid in radical trapping?

  • Mechanism : The nitroso group (-NO) in derivatives like sodium 3,5-dibromo-4-nitrosobenzenesulfonate acts as a spin trap, forming stable radical adducts detectable via EPR spectroscopy. This is critical in studying oxidative stress in biological systems .
  • Experimental Design : Incubate the compound with superoxide radicals (generated via xanthine/xanthine oxidase) and analyze adducts by LC-MS .

Q. How does 3-(sulfoamino)benzenesulfonic acid interact with metal ions in catalytic systems?

  • Interaction Studies : The sulfonic acid group chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes that enhance catalytic activity in oxidation reactions.
  • Method : Titrate the compound with metal salts in aqueous solution; monitor complex formation via UV-Vis (λmax shifts from 260 nm to 320 nm) .

Q. What computational methods predict the binding affinity of 3-(sulfoamino)benzenesulfonic acid derivatives to biological targets?

  • In Silico Approaches :

  • Docking Simulations : Use AutoDock Vina to model interactions with NLRP3 inflammasome (PDB ID: 6NPY).
  • MD Simulations : Assess stability of sulfonamide-protein complexes in GROMACS .

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